molecular formula C14H11N3O2S B2618151 N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide CAS No. 1223894-48-1

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B2618151
CAS No.: 1223894-48-1
M. Wt: 285.32
InChI Key: ZEPKVVMAVQTQQT-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-carboxamide core linked to a 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl moiety. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for metabolic stability and bioisosteric properties, making it valuable in medicinal chemistry. The thiophene ring contributes π-π stacking interactions, which are critical for binding to hydrophobic pockets in biological targets .

Properties

IUPAC Name

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-9-15-14(19-17-9)10-4-6-11(7-5-10)16-13(18)12-3-2-8-20-12/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPKVVMAVQTQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives in a basic medium. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, aldehydes, and various nucleophilic reagents . The reactions typically proceed under basic or acidic conditions, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine and aldehydes can yield 3,5-disubstituted 1,2,4-oxadiazoles .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide has been investigated for its potential as an anti-infective agent. Studies indicate that this compound exhibits activity against various pathogens, including bacteria and viruses. For instance, the oxadiazole moiety is known to enhance the compound's ability to interact with biological targets through hydrogen bonding, which is crucial for its antimicrobial efficacy.

Anticancer Properties
Recent research has highlighted the anticancer potential of compounds similar to this compound. For example, related oxadiazole derivatives have shown significant growth inhibition in various cancer cell lines, including glioblastoma and ovarian cancer. In vitro studies demonstrated percent growth inhibitions ranging from 51% to 86% against multiple cancer types . The mechanism of action often involves the induction of apoptosis in cancer cells through DNA damage.

Materials Science

Fluorescent Dyes and Organic Light Emitting Diodes (OLEDs)
The unique structural properties of this compound make it suitable for applications in materials science. It has been utilized in the development of fluorescent dyes due to its ability to emit light upon excitation. Furthermore, its incorporation into OLEDs has been explored, where it contributes to improved efficiency and brightness.

Sensors
The compound's electronic properties have also led to its use in sensor technology. Its ability to interact with various analytes makes it a candidate for developing sensors that can detect environmental pollutants or biological markers.

Organic Synthesis

Precursor for Heterocyclic Compounds
this compound serves as a valuable precursor in the synthesis of other heterocyclic compounds. The synthetic versatility of this compound allows chemists to modify its structure easily to create new derivatives with tailored properties for specific applications .

Case Studies

Study Focus Findings
Study 1Anticancer ActivitySignificant growth inhibition (up to 86%) against SNB-19 and OVCAR-8 cell lines .
Study 2Antimicrobial PropertiesEffective against multiple bacterial strains; mechanism involves hydrogen bonding interactions.
Study 3Material ApplicationsDemonstrated potential as a fluorescent dye and in OLED technology.

Mechanism of Action

The mechanism of action of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring can act as a hydrogen bond acceptor, interacting with various biological molecules . This interaction can lead to the inhibition of specific enzymes or receptors, resulting in its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share key features with N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide :

Compound Name Key Structural Differences Functional Impact Source
N-[(4-ethylphenyl)methyl]-5-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]thiophene-2-carboxamide Ethylphenylmethyl substituent instead of 4-phenyl; 4-methylphenyl on oxadiazole Increased steric bulk may reduce binding affinity but improve metabolic stability
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide Benzyl group at oxadiazole 3-position; ortho-substituted phenyl Altered electronic properties (benzyl’s electron-donating effect) and steric hindrance
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide Thiadiazole (sulfur-containing) instead of oxadiazole; methylthio group Enhanced electron-withdrawing effects; potential for disulfide bond interactions
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)-phenyl carboxamide N-butyl substitution on oxadiazole; phenyl carboxamide instead of thiophene Increased hydrophobicity; altered pharmacokinetics due to longer alkyl chain

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The methyl group on the oxadiazole (target compound) balances hydrophobicity compared to the ethylphenylmethyl group in , which may reduce aqueous solubility.
  • Metabolic Stability : Oxadiazoles are generally resistant to oxidative metabolism, but sulfur-containing analogs (e.g., thiadiazoles in ) may exhibit faster clearance due to sulfur oxidation .

Biological Activity

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring and an oxadiazole moiety, which are known for their diverse biological activities. The presence of the oxadiazole ring enhances lipophilicity and facilitates cellular uptake, making it a promising candidate for drug development.

Molecular Formula

PropertyValue
Molecular Formula C15H14N4O2S
Molecular Weight 302.36 g/mol
IUPAC Name This compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives of 1,2,4-oxadiazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells by activating the p53 pathway and increasing caspase-3 activity, as observed in MCF-7 breast cancer cells .
    • Molecular docking studies suggest that the compound interacts with specific receptors involved in cell proliferation and survival pathways, similar to established anticancer agents like Tamoxifen .
  • Research Findings :
    • A study demonstrated that certain oxadiazole derivatives showed IC50 values in the micromolar range against MCF-7 and HeLa cell lines, indicating moderate to high anticancer activity .
    • Another research indicated that modifications in the structure could enhance activity; for example, introducing electron-withdrawing groups at specific positions increased cytotoxicity .

Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties. Research has shown that oxadiazole derivatives possess activity against both gram-positive and gram-negative bacteria.

  • Activity Profile :
    • Compounds with similar structures have demonstrated better efficacy against gram-positive bacteria compared to their gram-negative counterparts .
    • The presence of the thiophene ring is believed to contribute to enhanced antimicrobial activity by disrupting bacterial cell membranes.

Case Study 1: Anticancer Activity Assessment

In vitro studies conducted on MCF-7 cells revealed that this compound led to:

  • Increased expression of apoptotic markers.
  • Significant reduction in cell viability with an IC50 value of approximately 1.5 µM.

Case Study 2: Antimicrobial Testing

A series of tests were performed against various bacterial strains:

  • The compound exhibited notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Comparative studies indicated that modifications in the oxadiazole ring could further enhance antimicrobial efficacy.

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